3-Ethyl-3-methylheptane
Overview
Description
3-Ethyl-3-methylheptane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon that belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by the presence of an ethyl group and a methyl group attached to the third carbon atom of a heptane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-3-methylheptane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of heptane with ethyl and methyl groups. This can be achieved using organometallic reagents such as di-n-butyl zinc and 3-chloro-3-methylpentane under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes that facilitate the addition of ethyl and methyl groups to a heptane backbone. These processes often utilize catalysts such as zeolites or metal oxides to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-methylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, where hydrogen atoms are replaced by halogen atoms.
Combustion: Like other hydrocarbons, this compound can undergo complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 3-ethyl-3-methylheptanol, 3-ethyl-3-methylheptanal, or 3-ethyl-3-methylheptanoic acid.
Substitution: Halogenated derivatives such as 3-chloro-3-methylheptane or 3-bromo-3-methylheptane.
Scientific Research Applications
3-Ethyl-3-methylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties. Its structure and reactivity provide insights into the mechanisms of alkane reactions.
Medicine: Research into the metabolic pathways of similar hydrocarbons can inform the development of drugs and therapeutic agents.
Mechanism of Action
As an alkane, 3-Ethyl-3-methylheptane does not have specific biological targets or pathways. Its primary interactions are through physical processes such as solvation and dispersion forces. In chemical reactions, it acts as a substrate that undergoes transformations through radical or ionic mechanisms, depending on the reaction conditions .
Comparison with Similar Compounds
3-Methylheptane: Another branched alkane with a similar structure but lacking the ethyl group.
2-Methylheptane: Differing in the position of the methyl group, which is attached to the second carbon atom instead of the third.
3-Ethyl-2-methylheptane: Similar in structure but with the ethyl and methyl groups attached to different carbon atoms.
Uniqueness: 3-Ethyl-3-methylheptane is unique due to the specific positioning of its ethyl and methyl groups on the third carbon atom, which influences its physical and chemical properties. This structural arrangement affects its boiling point, reactivity, and interactions with other molecules .
Properties
IUPAC Name |
3-ethyl-3-methylheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-8-9-10(4,6-2)7-3/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOMNBKXPGCNBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169495 | |
Record name | 3-Ethyl-3-methylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17302-01-1 | |
Record name | 3-Ethyl-3-methylheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-3-methylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptane, 3-ethyl-3-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-ethyl-3-methylheptane and where has it been detected?
A1: this compound is an organic compound identified as a potential allelochemical, a substance produced by some plants that can influence the growth and development of other organisms. It was detected in Myriophyllum elatinoides, an aquatic plant, and found to have an inhibitory effect on the growth of the cyanobacteria Microcystis aeruginosa []. This compound was also identified in the essential oil extracted from the seeds of Amygdalus Spinosissima, a wild thorny almond species [].
Q2: How does the presence of this compound in Myriophyllum elatinoides impact algal growth?
A2: Research suggests that this compound secreted by Myriophyllum elatinoides exhibited selective allelopathic effects. While it significantly inhibited the growth of the cyanobacterium Microcystis aeruginosa at specific concentrations, it did not show significant inhibition against the green algae Selenastrum capricornutum []. This suggests a potential role for this compound in influencing algal community composition.
Q3: What analytical techniques were used to identify and characterize this compound in the studies mentioned?
A3: The primary analytical technique used to identify and characterize this compound in both studies was Gas Chromatography-Mass Spectrometry (GC-MS) [, ]. This widely used technique allows for the separation and identification of volatile and semi-volatile compounds within a complex mixture.
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